molecular formula C23H18BrClN2O4 B15084193 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769157-13-3

4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B15084193
CAS No.: 769157-13-3
M. Wt: 501.8 g/mol
InChI Key: SUERFTHVDUCAOQ-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the bromination of a phenyl ring, followed by the introduction of a methylphenoxy group through an acetylation reaction. The carbohydrazonoyl group is then added via a hydrazone formation reaction. Finally, the chlorobenzoate moiety is introduced through esterification

Chemical Reactions Analysis

4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate include:

These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

CAS No.

769157-13-3

Molecular Formula

C23H18BrClN2O4

Molecular Weight

501.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H18BrClN2O4/c1-15-6-9-18(10-7-15)30-14-22(28)27-26-13-16-12-17(24)8-11-21(16)31-23(29)19-4-2-3-5-20(19)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

SUERFTHVDUCAOQ-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.